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Compound Name: 2,3-Difluoro-6-methoxybenzamide

CAS No.: 886501-57-1

Cat. No.: B1350890

Get Quote

Executive Summary & Technical Context
Benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and

Chidamide (CS055), represent a critical class of epigenetic modulators distinguished by their

kinetic selectivity for Class I HDACs (isoforms 1, 2, and 3). Unlike the broad-spectrum

hydroxamates (e.g., Vorinostat), benzamides typically exhibit slow-binding kinetics and superior

isoform selectivity.

This guide analyzes the "Fluorine Effect" on this scaffold. The strategic incorporation of fluorine

—often as a bioisostere for hydrogen or a metabolic blocker—profoundly alters the

physicochemical (LogP, pKa) and pharmacodynamic profiles of benzamides.[1] We compare

non-fluorinated parent compounds against their mono- and poly-fluorinated analogs to isolate

the impact of halogenation on enzyme inhibition, metabolic stability, and binding

thermodynamics.

Mechanistic Basis of Inhibition
Benzamides bind to the HDAC active site by inserting into the hydrophobic channel, where the

ortho-aminoanilide moiety chelates the catalytic Zinc ion (Zn²⁺).
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The Fluorine Perturbation[2]
Electronic Modulation (pKa): Fluorine's high electronegativity (

) on the benzamide ring reduces the pKa of the aniline amine and the amide nitrogen. This
can strengthen the hydrogen bond network with the active site residues (e.g., His142,
His143 in HDAC1) but may attenuate Zn²⁺ coordination if the electron density is too
depleted.

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-

H bond, rendering the ring resistant to Cytochrome P450-mediated oxidative metabolism

(aromatic hydroxylation).

Lipophilicity & Permeability: Fluorination typically increases LogP, enhancing cellular

permeability and blood-brain barrier (BBB) penetration, critical for CNS-targeted HDAC

inhibitors.

Visualization: HDAC Signaling & Benzamide Interaction
The following diagram illustrates the Class I HDAC signaling pathway and the specific

interference points of fluorinated benzamides.
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Caption: Mechanism of Class I HDAC regulation and the competitive inhibition by benzamide

scaffolds at the Zinc-containing active site.
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Comparative Performance Analysis
The following data synthesizes structure-activity relationship (SAR) trends observed in

Entinostat (MS-275) derivatives and related 2-aminobenzamides.

Table 1: Physicochemical & Inhibitory Profile
Comparison
Data represents consensus values from comparative SAR studies (e.g., interaction with

HDAC1/HDAC3).
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Feature

Parent

Benzamide

(e.g.,
Entinostat)

2-Fluoro Analog

(Ortho to
Amide)

4-Fluoro Analog

(Para to
Amide)

Effect of

Fluorination

IC50 (HDAC1) ~200 - 300 nM ~150 - 250 nM > 500 nM

Ortho-F often

maintains or

slightly improves

potency; Para-F

can disrupt steric

fit.

Selectivity

(HDAC1 vs 3)

Moderate

Preference

Enhanced

Selectivity

Reduced

Selectivity

Fluorine at the

meta position of

the "Cap" group

has been shown

to enhance

HDAC3

selectivity due to

pocket size

constraints.

Metabolic t1/2

(Microsomal)
~45 min > 120 min ~90 min

Major Gain:

Blockade of

aromatic

hydroxylation

significantly

extends half-life.

LogP

(Lipophilicity)
2.1 2.5 2.6

Increased

lipophilicity

improves cellular

permeability but

requires

formulation

adjustment.

Binding Kinetics Slow-on / Slow-

off

Slower-off Fast-off Fluorine can

stabilize the

transition state,
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prolonging

residence time

(τ).

Key Insight: The "Ortho-Fluorine" Effect
In 2-aminobenzamides, introducing a fluorine atom ortho to the aniline amine (position 3 of the

phenyl ring) often reduces potency due to the electron-withdrawing effect lowering the basicity

of the amine, which is crucial for hydrogen bonding with the HDAC active site (specifically the

Asp101-His142 charge relay system). However, fluorination on the Cap group (the part of the

molecule protruding from the active site) typically improves metabolic stability without

sacrificing potency.

Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols. These

are designed to be self-validating controls against false positives (e.g., fluorescence

quenching).

Protocol A: Fluorogenic HDAC Inhibition Assay (In Vitro)
Objective: Determine IC50 values for fluorinated analogs against Recombinant Human

HDAC1/3.

Reagents:

Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[2]

Enzyme: Recombinant HDAC1 (0.5 µ g/well ).

Developer: Trypsin (to cleave deacetylated AMC).[2]

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[2]

Workflow Diagram:
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Caption: Step-by-step workflow for the fluorogenic HDAC enzymatic assay.

Step-by-Step Methodology:

Compound Preparation: Dissolve benzamides in DMSO. Prepare 10-point serial dilutions

(1:3) in Assay Buffer.[2][3] Final DMSO concentration must be <1% to prevent enzyme

denaturation.

Pre-Incubation (Critical for Benzamides): Add 10 µL of diluted inhibitor and 15 µL of HDAC

enzyme to the plate. Incubate for 30 minutes at 37°C.

Why? Benzamides exhibit slow-binding kinetics. Skipping this step will underestimate

potency (shift IC50 to the right).

Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final).

Reaction: Incubate for 30–60 minutes at 37°C.

Development: Add 50 µL of Trypsin Developer solution. Incubate 15 mins at Room Temp.

Trypsin cleaves only the deacetylated lysine, releasing the fluorescent AMC group.

Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

Analysis: Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response).

Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Compare the half-life (t1/2) of fluorinated vs. non-fluorinated analogs.

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5

mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2][3]
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Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g.,

Tolbutamide).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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